

# TNO155 Phase I Clinical Trial Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TNO211    |           |
| Cat. No.:            | B12388713 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the treatment schedules, experimental protocols, and key findings from the Phase I clinical trials of TNO155, a selective, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2). The information is intended to guide further research and development of this compound.

## **Introduction to TNO155**

TNO155 is an orally administered small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase involved in cell growth and differentiation through the MAPK signaling pathway.[1][2] SHP2 is also implicated in immune checkpoint modulation via the PD-1/PD-L1 pathway.[2][3] As an oncoprotein overexpressed in various cancers, SHP2 is a compelling therapeutic target.[3] The initial first-in-human Phase I trial, CTNO155X2101 (NCT03114319), was an open-label, dose-escalation and expansion study designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of TNO155 in adults with advanced solid tumors.[1][4][5] Subsequent Phase Ib studies have explored TNO155 in combination with other targeted therapies and immunotherapies.[6][7][8]

# **TNO155 Signaling Pathway**

TNO155 allosterically inhibits SHP2, which is a critical node in the RAS-RAF-MEK-ERK (MAPK) signaling cascade. Activated receptor tyrosine kinases (RTKs) recruit SHP2, which in turn dephosphorylates specific substrates, leading to the activation of RAS and downstream



signaling. By inhibiting SHP2, TNO155 aims to block this pathway, thereby inhibiting tumor cell proliferation and survival.[3] Preclinical studies have also shown that TNO155 can suppress the JAK/STAT pathway by downregulating p-JAK1, p-STAT1, and p-STAT3.[9]



Click to download full resolution via product page

Caption: TNO155 Mechanism of Action.

## Phase I Clinical Trial Treatment Schedules

The Phase I clinical development of TNO155 has explored various dosing schedules for both monotherapy and combination regimens.

# **Monotherapy Dose Escalation (NCT03114319)**

The initial dose-finding study evaluated multiple schedules to determine the optimal dose and regimen.[1]



| Schedule Type              | Dosing Regimen  | Dose Range  | Number of Patients<br>(n) |
|----------------------------|-----------------|-------------|---------------------------|
| 2 weeks on / 1 week<br>off | Once Daily (QD) | 1.5 - 70 mg | 55                        |
| Twice Daily (BID)          | 30 - 50 mg      | 25          |                           |
| 3 weeks on / 1 week<br>off | Once Daily (QD) | 30 - 60 mg  | 32                        |
| Continuous                 | Once Daily (QD) | 40 or 50 mg | 6                         |

# **Combination Therapy Dose Escalation**

TNO155 has been evaluated in combination with various agents, including PD-1 inhibitors, CDK4/6 inhibitors, and KRAS G12C inhibitors.

TNO155 with Spartalizumab (anti-PD-1) (NCT04000529)[6][10]

| TNO155 Dosing Schedule  | TNO155 Dose                 | Spartalizumab Dose   |
|-------------------------|-----------------------------|----------------------|
| 2 weeks on / 1 week off | 5-50 mg BID, 20 or 60 mg QD | 300 mg every 3 weeks |
| Recommended Dose        | 60 mg QD                    | 300 mg every 3 weeks |

TNO155 with Ribociclib (CDK4/6 inhibitor) (NCT04000529)[6][10]

| TNO155 Dosing<br>Schedule | TNO155 Dose                  | Ribociclib Dosing<br>Schedule | Ribociclib Dose |
|---------------------------|------------------------------|-------------------------------|-----------------|
| 2w/1w or 3w/1w            | 20-60 mg QD, 20-40<br>mg BID | Continuous, 2w/1w, or 3w/1w   | 150-200 mg QD   |
| Recommended Dose          | 40 mg QD (2w/1w)             | Continuous                    | 200 mg QD       |

TNO155 with JDQ433 (KRAS G12C inhibitor) (KontRASt-01, NCT04699188)[7]



| TNO155 Dosing<br>Schedule  | TNO155 Dose                | JDQ433 Dosing<br>Schedule | JDQ433 Dose |
|----------------------------|----------------------------|---------------------------|-------------|
| Optimal Dosing<br>Schedule | 2 weeks on / 1 week<br>off | Continuous                | 200 mg BID  |
| 10 mg BID                  |                            |                           |             |

# Quantitative Data Summary Pharmacokinetics of TNO155 (Monotherapy)

Pharmacokinetic analyses revealed rapid absorption and dose-proportional exposure.[1][11]

| Parameter                                   | Value                   |
|---------------------------------------------|-------------------------|
| Median Time to Maximum Concentration (Tmax) | ~1.1 hours              |
| Median Half-life (T½)                       | ~34 hours               |
| Dose Proportionality (AUCτ beta)            | 1.09 (90% CI 1.02-1.16) |

# **Clinical Efficacy**

Monotherapy (NCT03114319)[1]

| Best Observed Response | Percentage of Patients | Median Duration |
|------------------------|------------------------|-----------------|
| Stable Disease (SD)    | 20% (24/118)           | 4.9 months      |

#### Combination with Spartalizumab (NCT04000529)[6]

| Response Metric            | All Doses (n=57) | Recommended Dose<br>(n=19) |
|----------------------------|------------------|----------------------------|
| Disease Control Rate (DCR) | 26.3%            | 31.6%                      |
| Partial Response (PR) Rate | 1.8%             | 5.3%                       |
| Stable Disease (SD) Rate   | 24.6%            | 26.3%                      |



### Combination with Ribociclib (NCT04000529)[6]

| Response Metric            | All Doses (n=46) | Recommended Dose (n=9) |
|----------------------------|------------------|------------------------|
| Disease Control Rate (DCR) | 13.0%            | 44.4%                  |

Combination with JDQ433 (NCT04699188) in NSCLC Patients[7]

| Response Metric               | KRAS G12C Inhibitor Pre-<br>treated (n=12) | KRAS G12C Inhibitor<br>Naïve (n=12) |
|-------------------------------|--------------------------------------------|-------------------------------------|
| Objective Response Rate (ORR) | 33.3%                                      | 33.3%                               |
| Disease Control Rate (DCR)    | 66.7%                                      | 83.3%                               |

# **Safety and Tolerability (Monotherapy)**

The most common treatment-related adverse events (AEs) were generally Grade 1/2.[1]

| Adverse Event (All Grades)             | Percentage of Patients |
|----------------------------------------|------------------------|
| Increased blood creatine phosphokinase | 28%                    |
| Peripheral edema                       | 26%                    |
| Diarrhea                               | 26%                    |
| Acneiform dermatitis                   | 23%                    |

The most common Grade ≥3 treatment-related AEs included decreased platelets (4%), and increased aspartate aminotransferase, diarrhea, and decreased neutrophils (3% each).[1]

# **Experimental Protocols**

The following are generalized protocols for key experiments cited in the TNO155 Phase I trials. Specific details may vary based on the central laboratory's standard operating procedures.



## Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion of TNO155.

#### Methodology:

- Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes at predefined time points pre- and post-dose.[5]
- Plasma Separation: Centrifuge blood samples to separate plasma.
- Drug Extraction: Extract TNO155 from plasma using liquid-liquid or solid-phase extraction.
- LC-MS/MS Analysis: Quantify TNO155 concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Use pharmacokinetic modeling software to calculate parameters such as Tmax, Cmax, AUC, and T½.





Click to download full resolution via product page

Caption: Pharmacokinetic Analysis Workflow.

# Pharmacodynamic (PD) Analysis: DUSP6 Expression

Objective: To measure the inhibition of the MAPK pathway by assessing the expression of DUSP6, a downstream target of ERK signaling.[1][11]

Methodology:



- Biopsy Collection: Obtain paired tumor biopsies before and during treatment.
- RNA Extraction: Isolate total RNA from biopsy samples using a suitable kit.
- RNA Quality Control: Assess RNA integrity and concentration.
- Reverse Transcription: Synthesize cDNA from the extracted RNA.
- Quantitative PCR (qPCR): Perform qPCR using primers specific for DUSP6 and a reference gene.
- Data Analysis: Calculate the relative change in DUSP6 expression between pre- and ontreatment samples. A reduction in DUSP6 expression indicates SHP2 inhibition.[1][11]



Click to download full resolution via product page

Caption: Pharmacodynamic Analysis Workflow.

## Whole-Transcriptome RNA Sequencing

Objective: To gain a comprehensive understanding of the molecular changes induced by TNO155 treatment.

#### Methodology:

- RNA Extraction and QC: As described in the PD analysis protocol.
- Library Preparation: Construct sequencing libraries from the RNA samples.
- Sequencing: Perform high-throughput sequencing of the prepared libraries.
- Data Analysis:



- Quality Control: Assess the quality of the sequencing reads.
- Alignment: Align reads to a reference genome.
- Differential Expression Analysis: Identify genes that are significantly up- or down-regulated upon treatment.
- Pathway Analysis: Determine which biological pathways are enriched in the differentially expressed genes.

## Conclusion

The Phase I clinical trials of TNO155 have established a foundation for its further development. The compound has demonstrated a manageable safety profile and favorable pharmacokinetic properties, with evidence of target engagement.[1] While monotherapy has shown limited antitumor activity, the combination of TNO155 with other targeted agents, particularly KRAS G12C inhibitors, has shown promising efficacy.[7] The optimal dose and schedule for TNO155 in various combinations are still under investigation.[1] These application notes and protocols provide a framework for researchers to build upon as TNO155 progresses through clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ascopubs.org [ascopubs.org]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tno155 My Cancer Genome [mycancergenome.org]
- 4. An open-label, multi-center, phase I, dose finding study of oral TNO155 in adult patients with advanced solid tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]



- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WSLHD Digital Repository: A dose-escalation study of TNO155 (TN) in combination with spartalizumab (SPA) or ribociclib (RIB) in adults with advanced solid tumors [wslhd.intersearch.com.au]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TNO155 Phase I Clinical Trial Protocols and Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388713#tno155-treatment-schedule-in-phase-i-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com